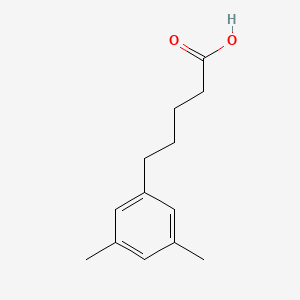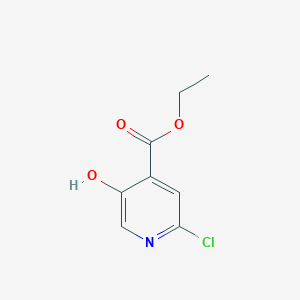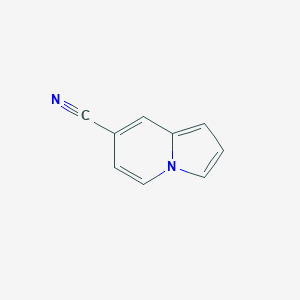
7-Indolizinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2. It belongs to the indolizine family, which is known for its unique structural and chemical properties. Indolizine-7-carbonitrile has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbonitrile typically involves the cyclization of pyridine derivatives. One common method is the reaction of pyridine-2-carbaldehyde with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours . This one-pot tandem reaction yields indolizine-7-carbonitrile in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for indolizine-7-carbonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Indolizine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently used.
Major Products Formed:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or azido-substituted indolizines.
Wissenschaftliche Forschungsanwendungen
Indolizine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Wirkmechanismus
The mechanism of action of indolizine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, some indolizine derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Indole: Another nitrogen-containing heterocycle with a similar structure but different reactivity and biological activities.
Pyrrole: A five-membered nitrogen-containing ring that shares some chemical properties with indolizine.
Quinoline: A bicyclic compound with a nitrogen atom, similar to indolizine but with different applications and reactivity.
Uniqueness of Indolizine-7-Carbonitrile: Indolizine-7-carbonitrile stands out due to its unique combination of a fused bicyclic structure and a cyano group at the 7-position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications.
Eigenschaften
Molekularformel |
C9H6N2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
indolizine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H |
InChI-Schlüssel |
AJVPTLBUAVMNHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CC(=CC2=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

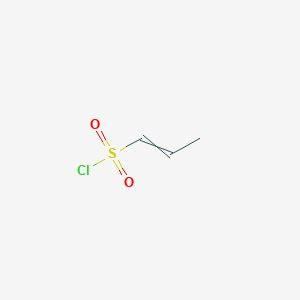
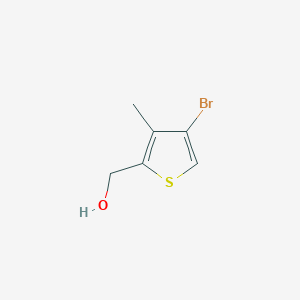
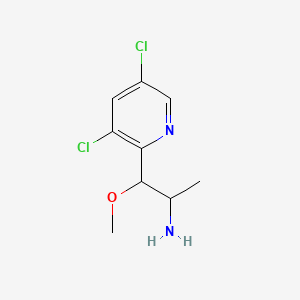


![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
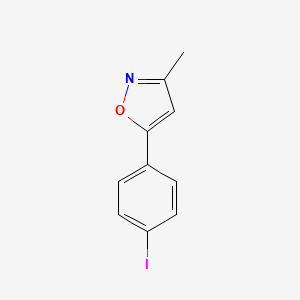
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
